Tripotassium p-(4,5-dihydro-3-methyl-4-(5-(3-methyl-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)penta-2,4-dienylidene)-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
Description
Tripotassium p-(4,5-dihydro-3-methyl-4-(5-(3-methyl-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)penta-2,4-dienylidene)-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is a highly functionalized aromatic sulfonate salt characterized by a complex pyrazole-pentadienylidene backbone. Its structure features dual pyrazole rings linked via a conjugated penta-2,4-dienylidene bridge, with sulphonate (-SO₃⁻) groups at strategic positions to enhance water solubility. The tripotassium counterions balance the charge of the three sulphonate groups, distinguishing it from related dipotassium or sodium salts.
Properties
CAS No. |
63811-37-0 |
|---|---|
Molecular Formula |
C25H19K3N4O8S2 |
Molecular Weight |
684.9 g/mol |
IUPAC Name |
tripotassium;4-[3-methyl-4-[(1E,3E,5Z)-5-[3-methyl-5-oxo-1-(4-sulfonatophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxidopyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C25H22N4O8S2.3K/c1-16-22(24(30)28(26-16)18-8-12-20(13-9-18)38(32,33)34)6-4-3-5-7-23-17(2)27-29(25(23)31)19-10-14-21(15-11-19)39(35,36)37;;;/h3-15,30H,1-2H3,(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3/b5-3+,6-4+,23-7-;;; |
InChI Key |
HLFYUTAYQZNBGU-FWABMVGRSA-K |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C=C/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+].[K+] |
Canonical SMILES |
CC1=NN(C(=C1C=CC=CC=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
The preparation methods for EINECS 264-469-5 involve specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.
Industrial Production: Large-scale production involves the use of industrial reactors and continuous processing techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
EINECS 264-469-5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
EINECS 264-469-5 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of EINECS 264-469-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Comparisons
Functional and Application Comparisons
- Pharmaceutical Potential: The dipotassium analog (CAS 70208-51-4) is explicitly used in the pharmaceutical industry, suggesting that the tripotassium variant may share similar roles, such as stabilizing active ingredients or acting as an excipient .
- Solubility and Stability : Sulphonate groups in both the target and dipotassium compounds confer high water solubility, critical for injectable or oral formulations. The trisodium carboxylate derivative () may exhibit lower solubility in polar solvents due to its mixed functional groups .
- Industrial Applications : Azo-containing analogs (e.g., ) are typically employed as dyes or pigments, whereas pyrazole-sulphonates are more likely to serve in specialty chemistry or biologics due to their complex heterocyclic frameworks .
Biological Activity
Tripotassium p-(4,5-dihydro-3-methyl-4-(5-(3-methyl-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)penta-2,4-dienylidene)-5-oxo-1H-pyrazol-1-yl)benzenesulphonate (CAS Number: 63811-37-0) is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article examines the biological activity of this specific compound through available research findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating a complex structure that includes multiple functional groups conducive to biological activity. The presence of sulfonate groups enhances its solubility and potential bioactivity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrazole derivatives. For instance, compounds similar to Tripotassium p-(...)-benzenesulphonate have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that pyrazole analogs exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Analog A | MCF-7 | 0.08 |
| Pyrazole Analog B | HeLa | 0.05 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoles is well-documented. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vivo studies employing carrageenan-induced paw edema models showed that certain pyrazole derivatives significantly reduced inflammation compared to standard drugs like Indomethacin .
Antimicrobial Activity
Pyrazole compounds have also been evaluated for their antimicrobial properties. Research indicates that derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A series of pyrazole derivatives were synthesized and tested for anticancer activity using the MTT assay. The results indicated that modifications on the pyrazole ring significantly influenced cytotoxicity. For example, a derivative with an electron-donating group showed enhanced activity against breast cancer cells .
Case Study 2: Anti-inflammatory Efficacy
In a controlled trial, a novel pyrazole derivative was administered to rats with induced inflammation. The results demonstrated a marked decrease in paw swelling and inflammatory markers in serum, suggesting potential for therapeutic use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
